![molecular formula C14H10O4 B14311762 2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114460-34-3](/img/structure/B14311762.png)
2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the class of furobenzopyran derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring, a benzene ring, and a pyran ring The presence of acetyl and methyl groups further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium phenylacetate in the presence of acetic anhydride . Another method involves the condensation of 7-hydroxy-6-benzoyl-4,8-dimethylcoumarin with appropriate reagents . The reaction conditions often include the use of pyridine hydrochloride for demethylation and subsequent condensation with N,N-dialkyl-2-haloalkanamine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- Bergapten (4-methoxy-7H-furo 3,2-gbenzopyran-7-one) : Known for its phototoxic properties and used in phototherapy .
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo 3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer properties .
- Marmesin (2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo 3,2-gbenzopyran-7-one) : Known for its antioxidant properties .
Uniqueness
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114460-34-3 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-acetyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-7-13-9(3-4-12(16)18-13)5-10-6-11(8(2)15)17-14(7)10/h3-6H,1-2H3 |
InChI Key |
UBAQOMNVOJXBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3)C(=O)C)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


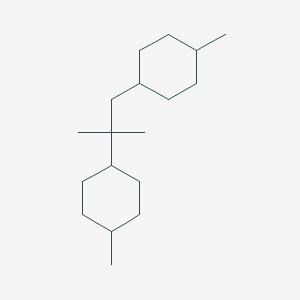
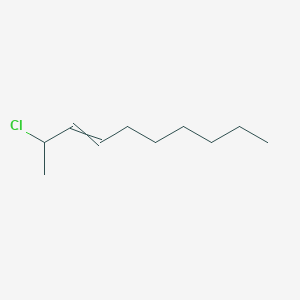
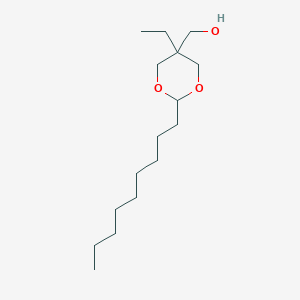
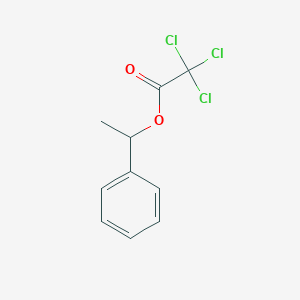
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
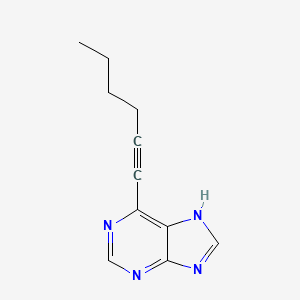
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
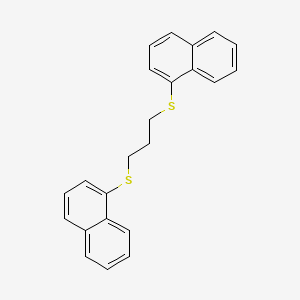
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
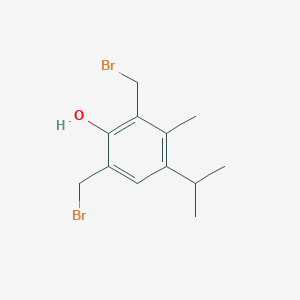

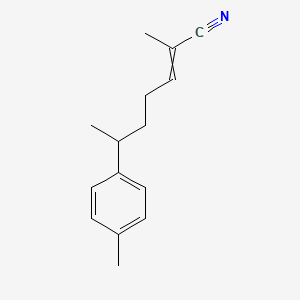
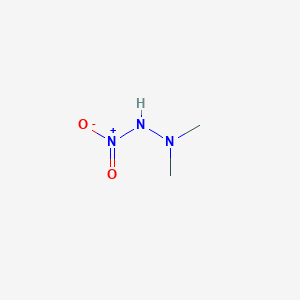
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
